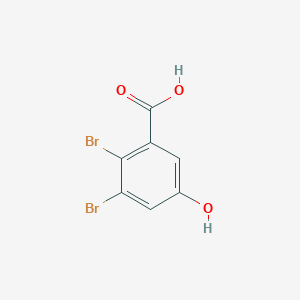

2,3-Dibromo-5-hydroxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dibromo-5-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4Br2O3 and a molecular weight of 295.91 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 2,3-Dibromo-5-hydroxybenzoic acid is 1S/C7H4Br2O3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,10H,(H,11,12) . This indicates that the compound contains seven carbon atoms, four hydrogen atoms, two bromine atoms, and three oxygen atoms.Physical And Chemical Properties Analysis

2,3-Dibromo-5-hydroxybenzoic acid is a powder at room temperature . It has a molecular weight of 295.91 .Applications De Recherche Scientifique

Antioxidant Activity

2,3-Dibromo-5-hydroxybenzoic acid: demonstrates potent antioxidant properties. Its ability to scavenge free radicals makes it valuable for protecting cells and tissues from oxidative damage. Researchers have explored its potential in preventing age-related diseases, such as neurodegenerative disorders and cardiovascular conditions .

Anticancer Potential

Studies have investigated the antiproliferative effects of this compound against cancer cells. 2,3-Dibromo-5-hydroxybenzoic acid inhibits tumor growth by interfering with cell cycle progression and inducing apoptosis. Its unique bromine substitution pattern contributes to its selective cytotoxicity .

Anti-Diabetic Properties

The compound has shown promise in managing diabetes. By modulating glucose metabolism and enhancing insulin sensitivity, it could be a valuable adjunct in diabetes treatment. Researchers are exploring its potential as an antidiabetic agent .

Anti-Inflammatory Activity

2,3-Dibromo-5-hydroxybenzoic acid: exhibits anti-inflammatory effects by suppressing pro-inflammatory cytokines and enzymes. It may find applications in conditions like rheumatoid arthritis, inflammatory bowel disease, and dermatitis .

Antimicrobial Applications

The compound displays antimicrobial activity against bacteria, fungi, and some viruses. Researchers have investigated its potential as an alternative to conventional antimicrobial agents. It could be useful in wound healing, oral care, and food preservation .

Antihypertensive Effects

Preliminary studies suggest that 2,3-Dibromo-5-hydroxybenzoic acid may have blood pressure-lowering effects. Its mechanism involves vasodilation and modulation of vascular tone. Further research is needed to explore its clinical applications in hypertension management .

Safety and Hazards

The safety information for 2,3-Dibromo-5-hydroxybenzoic acid indicates that it is dangerous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Mode of Action

It is known that brominated benzoic acids can participate in free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules . This could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

It is known that hydroxybenzoic acids, a group to which this compound belongs, are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Dibromo-5-hydroxybenzoic acid. For instance, the compound’s reactivity may be affected by the presence of other reactive species in the environment . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature and pH .

Propriétés

IUPAC Name |

2,3-dibromo-5-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAUYQHYGDZXKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-5-hydroxybenzoic acid | |

CAS RN |

2092186-55-3 |

Source

|

| Record name | 2,3-dibromo-5-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

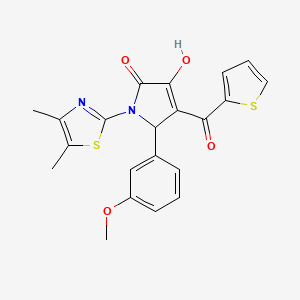

![2-Methylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2428247.png)

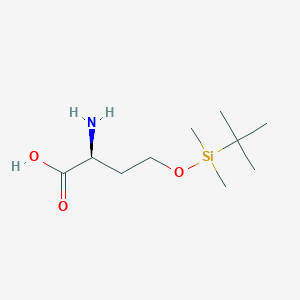

![1-Adamantyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2428259.png)

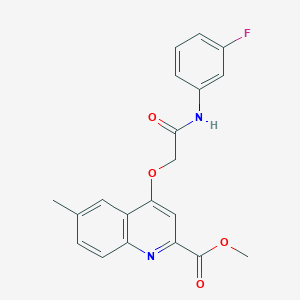

![tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide](/img/structure/B2428261.png)

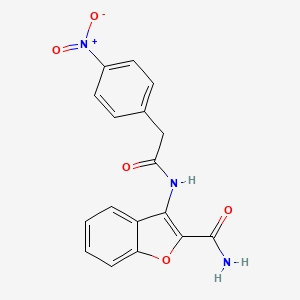

![2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2428265.png)